
N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide" is a complex organic molecule that appears to be related to various heterocyclic and aromatic compounds. The naphthalene and pyridine moieties suggest potential applications in pharmaceuticals or materials science due to their common presence in various bioactive compounds and functional materials.
Synthesis Analysis
The synthesis of related naphthalene-containing compounds has been demonstrated in the literature. For instance, the synthesis of 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol involves the use of molecular spectroscopy and X-ray crystallographic analysis to investigate tautomeric properties, which could be relevant for the synthesis of the compound . Additionally, the reaction of N-1-Naphthyl-3-oxobutanamide with various reagents leads to the formation of pyridine derivatives, which could provide insights into the synthesis of the pyridine portion of the target compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a piperidine ring, which is known to influence tautomeric equilibria in related molecules. The presence of a piperidine ring can lead to a controlled shift in tautomeric equilibrium upon protonation or deprotonation, as well as upon the addition of metal salts . This could be an important consideration in the analysis of the molecular structure of "N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide".
Chemical Reactions Analysis
The naphthalene moiety in related compounds has been shown to undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This suggests that the naphthalene part of the compound could be reactive under acidic conditions. Additionally, the pyridine moiety can be involved in various reactions, such as cyclization to form thieno[2,3-b]pyridine derivatives and further reactions to yield a variety of heterocyclic structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide" are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, tautomeric behavior, and reactivity under acidic conditions are important properties that can be inferred from the related compounds . The analytical and spectral data from synthesized compounds containing naphthyl and pyridine moieties can also provide valuable information regarding the expected properties of the compound .
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
- Selective Serotonin Uptake Inhibition: A derivative of N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, Wy 27587, has been identified as a potent inhibitor of serotonin uptake in platelets and synaptosomes, indicating its potential as a neuropharmacological agent (Billingsley et al., 1989).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonism: Another compound structurally similar to N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, SR141716, has been investigated for its interaction with the CB1 cannabinoid receptor, using molecular orbital methods and 3D-QSAR models. This research aids in understanding the molecular interactions of potential therapeutic compounds (Shim et al., 2002).
Crystal Structure Analysis
- Hydrogen Bonding and Crystal Structure: A study on a compound with a similar structure, N-(pyridin-4-yl)naphthalene-2-carboxamide, reveals insights into its crystal structure and hydrogen bonding patterns. This information is crucial for understanding the physical properties and potential applications of these compounds in various fields (Saeed et al., 2012).
Chemical Synthesis and Modification
- Synthesis and Tautomeric Equilibrium: The synthesis of compounds related to N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide and the study of their tautomeric properties contribute to the field of organic synthesis and chemical modification (Deneva et al., 2013).
Radiolabeling for Imaging Studies
- PET Imaging Agents: Radiolabeled naphthalene-sulfonamides, structurally similar to the target compound, have been synthesized as potential PET imaging agents for human CCR8. This represents an application in diagnostic imaging and molecular medicine (Wang et al., 2008).
Neurotrophic Activity
- Nerve Growth Factor Potentiation: A study discusses the synthesis of a related compound, B-355252, using microwave-assisted methods. This compound is noted for enhancing the nerve growth factor's ability to stimulate neurite outgrowths, indicating potential applications in neurology and regenerative medicine (Williams et al., 2010).
Metabolic Studies
- Metabolism and Bioactivation: Understanding the metabolism of related compounds, such as a potent histone deacetylase inhibitor, is crucial in drug development and pharmacokinetics. This research provides insights into the metabolism-related liabilities and the impact of administration routes (Fonsi et al., 2009).
Propiedades
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c27-23(25-16-20-8-5-7-19-6-1-2-9-21(19)20)26-14-11-18(12-15-26)17-28-22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQKPDZHTHCHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

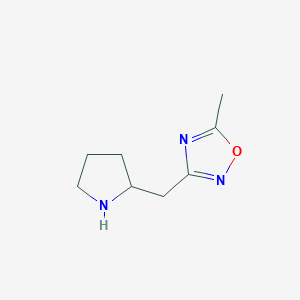
![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)

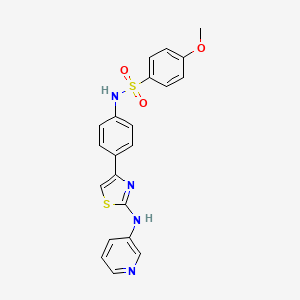

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2512160.png)
![6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2512162.png)
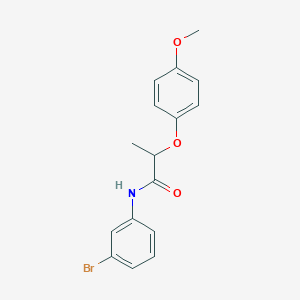
![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)
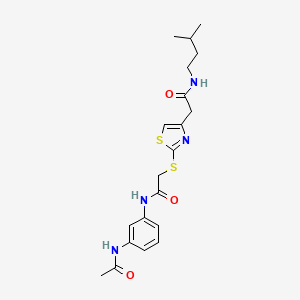
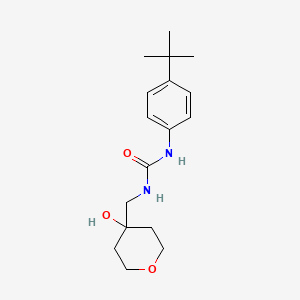
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)